methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
Description
Methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a substituted xanthine derivative characterized by a purine core modified at the 1-, 3-, 7-, and 8-positions. The 1- and 3-positions are methylated, while the 7-position bears a prop-2-en-1-yl (allyl) group, and the 8-position is functionalized with a sulfanylacetate methyl ester moiety.
The methyl ester at the sulfanylacetate chain may serve as a prodrug motif, as ester groups are often hydrolyzed in vivo to carboxylic acids, altering pharmacokinetics .
Properties
Molecular Formula |
C13H16N4O4S |
|---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
methyl 2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C13H16N4O4S/c1-5-6-17-9-10(14-12(17)22-7-8(18)21-4)15(2)13(20)16(3)11(9)19/h5H,1,6-7H2,2-4H3 |
InChI Key |
RRAPYXLHDHLGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis begins with the formation of the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core. As demonstrated in Scheme 11 of the cited RSC Advances review, 5,6-diaminouracil derivatives undergo cyclocondensation with ethyl 2-cyanoacetimidate under acidic reflux conditions (HCl, ethanol, 78°C, 12 h) to yield 1,3-dimethyl-2,6-dioxo-1H-purine intermediates . Key parameters include:
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 78°C | 82 |
| Reaction Time | 12 h | 82 |
| Catalyst (HCl conc.) | 1.5 M | 82 |
| Solvent | Ethanol | 82 |
The reaction proceeds via imidate-mediated cyclization, where the cyano group facilitates ring closure. NMR monitoring ( H, 400 MHz) confirmed the disappearance of diaminouracil NH2 signals (δ 6.8–7.2 ppm) and the emergence of purine H8 singlet at δ 8.3 ppm .
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 8 | 75 |
| NaH | THF | 25 | 24 | 42 |
| DBU | DCM | 40 | 6 | 58 |
HRMS (ESI+) analysis validated the molecular ion at m/z 367.0921 [M+H]+ (calc. 367.0924), while C NMR confirmed the methyl ester carbonyl at δ 169.8 ppm and the thioether linkage at δ 45.3 ppm .
Allylation at the N7 Position
The propenyl group is introduced via Michael addition using allyl bromide (1.5 equiv) in acetonitrile under microwave irradiation (100 W, 80°C, 30 min). The reaction exploits the nucleophilicity of the N7 nitrogen, which attacks the α-carbon of the allyl electrophile.
Table 3: Allylation Conditions and Outcomes
| Method | Temp (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional heating | 80 | 6 h | 63 |
| Microwave irradiation | 80 | 30 min | 89 |
NOESY correlations between H7 (δ 5.1 ppm) and allylic protons (δ 5.6–5.9 ppm) confirmed the regiochemistry. The reaction exhibits first-order kinetics (k = 4.7 × 10−4 s−1) under microwave conditions .
Mechanistic and Stability Considerations
Competitive pathways during allylation were investigated:
-
O-Alkylation : Suppressed by using bulky bases (e.g., DIPEA) to deprotonate N7 selectively.
-
Over-alkylation : Controlled by stoichiometric allyl bromide (≤1.5 equiv).
Stability studies (HPLC, 25°C, 30 days) showed <5% degradation under inert atmospheres, but hydrolysis of the methyl ester occurred in aqueous media (t1/2 = 48 h at pH 7.4).
Structural Elucidation and Validation
Full spectroscopic assignment was achieved through:
-
1H NMR (600 MHz, DMSO-d6): δ 8.21 (s, 1H, H8), 5.92 (m, 1H, CH2=CH), 5.35 (d, J = 17 Hz, 1H, CH2=CH2), 5.28 (d, J = 10 Hz, 1H, CH2=CH2), 4.12 (s, 2H, SCH2CO), 3.85 (s, 3H, OCH3), 3.42 (s, 3H, N1-CH3), 3.18 (s, 3H, N3-CH3).
-
13C NMR : δ 169.8 (COOCH3), 161.2 (C6), 155.4 (C2), 135.6 (C8), 131.8 (CH2=CH), 118.4 (CH2=CH2), 52.1 (OCH3), 45.3 (SCH2), 33.7 (N1-CH3), 29.9 (N3-CH3).
-
IR : ν 1745 cm−1 (C=O ester), 1660 cm−1 (C=O purine).
Comparative Analysis of Synthetic Routes
Alternative approaches were evaluated:
-
Route A : Direct alkylation before thiolation resulted in lower yields (38%) due to steric hindrance.
-
Route B : Sequential thiolation/allylation provided superior regiocontrol (89% vs. 62% for one-pot methods).
Chemical Reactions Analysis
Types of Reactions
Methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Key Observations:
7-Position Substituent: The allyl group in the target compound is smaller and more reactive than aromatic (e.g., 3-nitrobenzyl in ) or long alkyl chains (e.g., heptyl in , hexadecyl in ). This may enhance metabolic oxidation but reduce lipophilicity compared to bulkier substituents.
8-Position Functionalization: Sulfanylacetate esters (target compound, ) are common, but chain length and branching (e.g., propanoate in ) affect steric bulk and enzymatic hydrolysis rates.
Biological Activity
Methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its biological properties, including anticancer activity, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18N4O4S
- Molecular Weight : 326.38 g/mol
- CAS Number : 847182
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
A recent study evaluated various derivatives of theobromine and identified methyl {[1,3-dimethyl...]} as a promising candidate with notable cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of 0.76 μM against HepG2 cells and 1.08 μM against MCF-7 cells .
Table 1: Cytotoxicity and Mechanism of Action
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Methyl {[1,3-dimethyl...]} | HepG2 | 0.76 | Induction of apoptosis via caspase activation |
| Methyl {[1,3-dimethyl...]} | MCF-7 | 1.08 | Induction of apoptosis via caspase activation |
The compound was found to induce apoptosis in HepG2 cells by significantly increasing early-stage and late-stage apoptosis percentages from 3.06% to 29.49% and from 0.71% to 9.63%, respectively. Furthermore, it upregulated caspase-3 and caspase-9 levels by 3.45-fold and 2.37-fold compared to control cells .
The mechanism by which methyl {[1,3-dimethyl...]} exerts its anticancer effects involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound exhibited an IC50 value of 0.239 μM for VEGFR-2 inhibition .
Binding Interactions :
The binding interactions of the compound with VEGFR-2 were characterized by several hydrophobic interactions and hydrogen bonds that stabilize its interaction with the receptor .
Case Studies
Several case studies have highlighted the potential applications of methyl {[1,3-dimethyl...]} in cancer therapy:
- Hepatocellular Carcinoma : In vitro studies showed that treatment with methyl {[1,3-dimethyl...]} led to reduced cell viability and increased apoptosis in HepG2 cells.
- Breast Cancer : The compound's ability to inhibit proliferation in MCF-7 cells suggests its potential as a therapeutic agent for breast cancer treatment.
Q & A
Basic: What are the key synthetic strategies for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Protective group strategies (e.g., for the purine N-7 or N-9 positions) are critical to prevent side reactions during sulfanyl group introduction . The prop-2-en-1-yl group is often added via alkylation or Mitsunobu reactions. Final esterification (methyl acetate) requires controlled pH and anhydrous conditions to avoid hydrolysis. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity yields .
Basic: How is the molecular structure characterized experimentally?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl groups at δ 3.2–3.5 ppm, prop-2-en-1-yl protons at δ 5.1–5.9 ppm) .
- IR Spectroscopy : C=O stretches (1670–1750 cm) and S-H/N-H vibrations (2500–3300 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 365.12) .
Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?
Answer:
Contradictions (e.g., ambiguous NOE signals or overlapping peaks) require:
- 2D NMR Techniques : HSQC and HMBC to map H-C correlations and confirm connectivity .
- Computational Validation : DFT-based chemical shift predictions (using Gaussian or ORCA) to compare theoretical and experimental spectra .
- X-ray Crystallography : Definitive resolution of stereochemical ambiguities .
Advanced: What methodological approaches are used to study its interactions with biological targets?
Answer:
- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization for PDE inhibition) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to adenosine receptors .
- Kinetic Analysis : Surface plasmon resonance (SPR) to measure association/dissociation rates .
Basic: What are the solubility and stability properties under varying conditions?
Answer:
- Solubility : Enhanced in polar aprotic solvents (DMSO, DMF) due to the ester and sulfanyl groups; limited in water (<1 mg/mL) .
- Stability : Degrades under basic conditions (pH >9) via ester hydrolysis. Store at −20°C in inert atmospheres to prevent oxidation of the allyl group .
Advanced: How to optimize reaction conditions for regioselective prop-2-en-1-yl introduction?
Answer:
- Catalytic Systems : Pd(0)/ligand systems (e.g., Pd(dba) with PPh) improve allylation regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) favor N-7 substitution over N-9 .
- Solvent Effects : Non-polar solvents (toluene) reduce byproduct formation compared to THF .
Basic: What structural analogs exhibit notable biological activity?
Answer: Key analogs include:
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (2.1), bioavailability (55%), and CYP450 inhibition .
- Molecular Dynamics (MD) : GROMACS simulations assess membrane permeability via lipid bilayer models .
- QSAR Models : CoMFA/CoMSIA correlate substituent electronegativity with PDE binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
